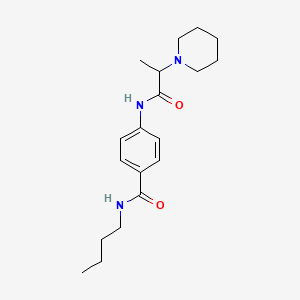
4'-(Butylcarbamoyl)-alpha-methyl-1-piperidineacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 1261662, also known as 6-Bromo-2-chloropyridine-3-sulfonyl chloride, is a chemical compound with the molecular formula C5H2BrCl2NO2S and a molecular weight of 290.95 g/mol . This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloropyridine-3-sulfonyl chloride typically involves the chlorination and bromination of pyridine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) and brominating agents like bromine (Br2) under controlled temperatures and solvent conditions .
Industrial Production Methods
In industrial settings, the production of 6-Bromo-2-chloropyridine-3-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and the use of advanced purification techniques such as recrystallization and distillation to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloropyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-chloropyridine: Similar in structure but lacks the sulfonyl chloride group.
2-Chloropyridine-3-sulfonyl chloride: Similar but without the bromine atom.
6-Bromo-3-pyridinesulfonyl chloride: Similar but with different substitution patterns.
Uniqueness
6-Bromo-2-chloropyridine-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
94431-09-1 |
|---|---|
Molekularformel |
C19H29N3O2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-butyl-4-(2-piperidin-1-ylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H29N3O2/c1-3-4-12-20-19(24)16-8-10-17(11-9-16)21-18(23)15(2)22-13-6-5-7-14-22/h8-11,15H,3-7,12-14H2,1-2H3,(H,20,24)(H,21,23) |
InChI-Schlüssel |
SPWRNOCAJVFKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















